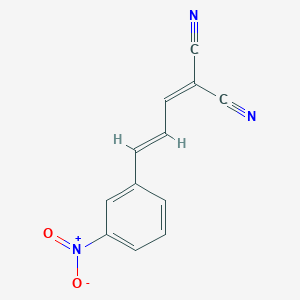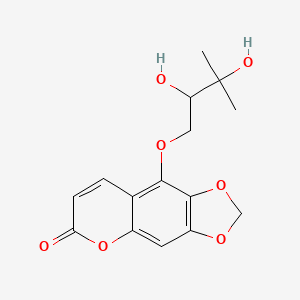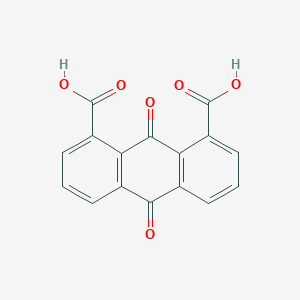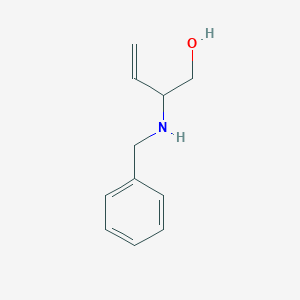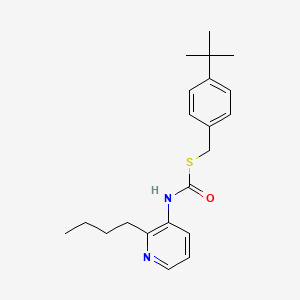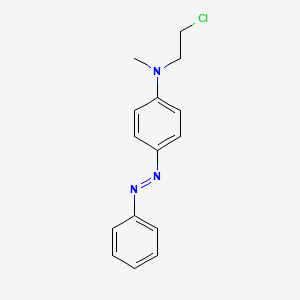
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is an organic compound that features a phenylazo group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. The presence of the phenylazo group imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline typically involves the reaction of N-methyl-4-(phenylazo)aniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-methyl-4-nitroaniline: Similar structure but with a nitro group instead of a phenylazo group.
N-(2-Chloroethyl)-N-methyl-4-aminobenzene: Similar structure but with an amino group instead of a phenylazo group.
Uniqueness
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions.
Propiedades
Número CAS |
38115-53-6 |
|---|---|
Fórmula molecular |
C15H16ClN3 |
Peso molecular |
273.76 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-19(12-11-16)15-9-7-14(8-10-15)18-17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Clave InChI |
UMDXPMSKHCOXHD-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


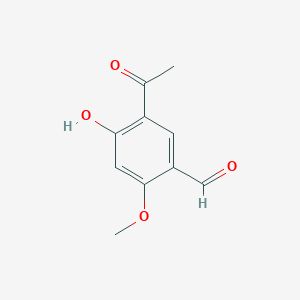
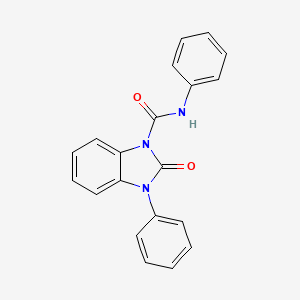
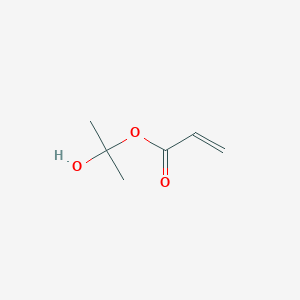
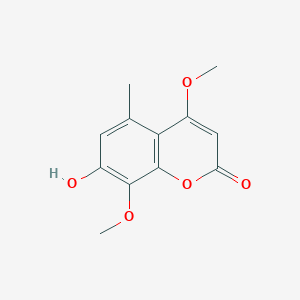



![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
